Z-Gly-phe-gly-aldehyde semicarbazone
Description
Structure
2D Structure
Properties
IUPAC Name |
benzyl N-[2-[[(2S)-1-[[(2Z)-2-(carbamoylhydrazinylidene)ethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O5/c23-21(31)28-26-12-11-24-20(30)18(13-16-7-3-1-4-8-16)27-19(29)14-25-22(32)33-15-17-9-5-2-6-10-17/h1-10,12,18H,11,13-15H2,(H,24,30)(H,25,32)(H,27,29)(H3,23,28,31)/b26-12-/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKMBGDXENCOTJ-KZSFWESRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC=NNC(=O)N)NC(=O)CNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NC/C=N\NC(=O)N)NC(=O)CNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of Z Gly Phe Gly Aldehyde Semicarbazone
Semicarbazone Formation as a Protective Strategy and Functionalization Point
Once the Z-Gly-Phe-Gly-aldehyde precursor is obtained, the next step is its conversion to the semicarbazone. This derivatization serves a dual purpose: it protects the highly reactive aldehyde group and provides a point for further chemical modification. nih.gov
The formation of a semicarbazone is a classic condensation reaction between an aldehyde (or ketone) and semicarbazide (B1199961). youtube.comyoutube.com The reaction proceeds via a nucleophilic addition of the terminal -NH2 group of semicarbazide to the carbonyl carbon, followed by the elimination of a water molecule to form a C=N double bond. youtube.com
The reaction is typically catalyzed by a weak acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, the pH must be carefully controlled, as strong acidic conditions will protonate the amine nucleophile, rendering it unreactive. Efficient methods for semicarbazone synthesis have been developed, including solvent-free techniques using ball-milling, which can lead to high yields in a short time and are environmentally friendly. google.comresearchgate.net
Table 2: Conditions for Semicarbazone Formation
| Method | Conditions | Key Features | Reference |
|---|---|---|---|
| Traditional Solution-Phase | Reaction of aldehyde and semicarbazide in a solvent with an acid or base catalyst. | Well-established but may require purification and longer reaction times. | |
| Solvent-Free Ball-Milling | Grinding of aldehyde and semicarbazide, sometimes with a catalyst. | Fast, high efficiency, environmentally friendly, and simple work-up. | researchgate.net |
| Microwave-Assisted | Use of microwave irradiation to accelerate the reaction. | Rapid synthesis, often with improved yields. |
The aldehyde group is highly reactive and susceptible to oxidation, reduction, and other nucleophilic attacks. Converting it into a semicarbazone provides a robust and stable protecting group. researchgate.net Semicarbazones are generally stable under various reaction conditions, allowing for chemical modifications at other sites of the peptide. creative-peptides.commasterorganicchemistry.com
The formation of semicarbazones is highly chemoselective for aldehydes and ketones. In a molecule containing multiple functional groups, the semicarbazide will preferentially react with the aldehyde. researchgate.net This selectivity is crucial in peptide chemistry, where side chains of amino acids like lysine, aspartic acid, or glutamic acid could potentially react. creative-peptides.com Studies have shown that aldehydes can be quantitatively converted to their semicarbazones in the presence of ketones, highlighting the high degree of chemoselectivity. researchgate.net The semicarbazone group can be later cleaved to regenerate the parent aldehyde if needed, often under mild acidic conditions or using specific reagents. researchgate.net
Advanced Synthetic Methodologies for the Preparation of Peptide Aldehyde Semicarbazones
Modern synthetic chemistry has introduced advanced methods for the preparation of complex peptide derivatives, including peptide aldehyde semicarbazones. Solid-phase peptide synthesis (SPPS) offers a streamlined approach to building the peptide chain on an insoluble resin support. nih.govpeptide.com
For the synthesis of peptide aldehydes, specialized linkers have been developed that allow the aldehyde to be attached to the resin in a protected form, such as an acetal (B89532) or a semicarbazone itself. nih.gov A semicarbazone linker, for example, allows for the assembly of the peptide chain directly onto the protected aldehyde. nih.gov After the peptide sequence is complete, the peptide aldehyde semicarbazone can be cleaved from the resin. However, cleavage often requires strong acidic conditions like trifluoroacetic acid (TFA), which can be a limitation. nih.gov
Chemoselective ligation strategies represent another advanced approach. These methods involve the reaction of two mutually and uniquely reactive functional groups. acs.orgnih.gov A peptide aldehyde can be chemoselectively ligated to a molecule bearing an aminooxy group to form a stable oxime linkage, a reaction similar to semicarbazone formation. nih.govnih.gov This principle can be extended to create complex structures where a peptide aldehyde semicarbazone is used as a building block for larger assemblies. nih.gov
Table 3: Compound Names Mentioned in the Article
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| Z-Gly-Phe-Gly-aldehyde semicarbazone | N-((Phenylmethoxy)carbonyl)glycyl-L-phenylalanyl-glycinaldehyde semicarbazone |
| DIBAL-H | Diisobutylaluminium hydride |
| TFA | Trifluoroacetic acid |
| SPPS | Solid-phase peptide synthesis |
| LiAlH4 | Lithium aluminum hydride |
| Dess-Martin periodinane | 1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one |
| Weinreb amide | N-methoxy-N-methylamide |
Solvent-Free Methods and Catalytic Approaches in Semicarbazone Synthesis
The formation of semicarbazones, including this compound, traditionally involves the condensation of an aldehyde or ketone with semicarbazide, often with an acid or base catalyst. nih.gov However, a growing emphasis on environmentally benign synthetic methods has spurred the development of solvent-free and catalytic approaches.
Solvent-Free Synthesis:
Solvent-free methods, such as ball-milling, offer a green alternative for the synthesis of semicarbazones. This mechanochemical approach involves the grinding of solid reactants, often leading to high yields without the need for solvents. exlibrisgroup.com For instance, the reaction of an aldehyde with semicarbazide hydrochloride can be achieved by ball-milling, providing the corresponding semicarbazone in quantitative yield. This method is fast, simple, and eliminates the use of potentially hazardous solvents.
Catalytic Approaches:
While many traditional semicarbazone syntheses use stoichiometric amounts of acid or base, catalytic methods are being explored to improve efficiency and reduce waste. nih.govresearchgate.net The use of organocatalysts, for example, has shown promise in various peptide synthesis applications. researchgate.netsemanticscholar.org These small molecule catalysts can accelerate the rate of reaction and can be designed to be highly selective. semanticscholar.org For peptide bond formation, which shares mechanistic similarities with semicarbazone formation, catalysts have been developed that operate at low catalyst loadings and in more environmentally friendly solvents than traditional N,N-dimethylformamide (DMF). nih.gov
| Method | Description | Advantages |
| Ball-Milling | A solvent-free technique where reactants are ground together in a stainless steel vessel with steel balls. | Environmentally friendly, fast, simple, high yields, no need for catalysts or solid supports. |
| Organocatalysis | The use of small organic molecules to catalyze the reaction. researchgate.netsemanticscholar.org | Can be highly selective, reduces waste, can operate in greener solvents. nih.govsemanticscholar.org |
Regioselective Modifications and Functionalization of the Semicarbazone Core
The semicarbazone moiety provides a versatile platform for further chemical modification. Regioselective functionalization allows for the precise introduction of various chemical groups, leading to a diverse range of derivatives.
The nitrogen atoms within the semicarbazone core exhibit different reactivities, enabling selective modifications. For instance, the Nα-atom of the semicarbazone can be selectively alkylated or arylated. acs.orgnih.gov This regioselectivity is crucial for building complexity into the peptide mimic. The ability to perform these modifications on a solid support further enhances the efficiency of synthesizing libraries of compounds. nih.gov
A variety of chemical transformations can be applied to the semicarbazone core, including:
N-alkylation: Introduction of alkyl groups. acs.org
N-arylation: Introduction of aryl groups. acs.org
Michael additions: Formation of new carbon-carbon bonds. acs.orgnih.gov
These modifications are often performed after the incorporation of the semicarbazone into the peptide sequence, a strategy known as submonomer synthesis. acs.orgnih.govmdpi.comresearchgate.net This approach allows for the creation of diverse side chains on a common semicarbazone intermediate. acs.orgnih.govresearchgate.net
Integration of Semicarbazone Chemistry in Azapeptide Synthesis Strategies
Semicarbazones are integral to the synthesis of azapeptides, which are peptide mimics where the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. acs.orgnih.govresearchgate.net This substitution can enhance metabolic stability and enforce specific conformations, such as β-turns. acs.orgnih.govresearchgate.net
The synthesis of azapeptides often proceeds through a semicarbazone intermediate. A key strategy involves the "submonomer" approach, where an aza-glycine residue is first incorporated as a semicarbazone. acs.orgnih.govresearchgate.net This semicarbazone can then be functionalized to introduce a desired side chain before or after further peptide chain elongation. mdpi.com
To prevent unwanted side reactions like the formation of hydantoins and oxadiazalones during the activation of aza-Gly residues, protecting groups like benzophenone (B1666685) can be used for the semicarbazone. mdpi.comnih.gov The benzophenone hydrazone protection can be removed under acidic conditions to allow for subsequent coupling steps. nih.gov
The use of a semicarbazone linker has also been reported in solid-phase peptide synthesis for the attachment of peptide aldehydes. nih.gov However, cleavage from such linkers can require harsh acidic conditions. nih.gov
Analog Generation through Strategic Chemical Modifications of the Peptide and Semicarbazone Moieties
The generation of analogs of this compound can be achieved by modifying both the peptide backbone and the semicarbazone functionality. These modifications are crucial for exploring structure-activity relationships and developing compounds with improved properties.
Peptide Moiety Modifications:
Amino Acid Substitution: Replacing one or more of the glycine (B1666218) or phenylalanine residues with other natural or unnatural amino acids can significantly alter the compound's properties. This is a standard technique in peptide chemistry to probe interactions with biological targets. nih.gov
Side Chain Functionalization: The side chains of the amino acids can be chemically modified. For example, the phenyl ring of phenylalanine could be functionalized to introduce new substituents. nih.gov
Semicarbazone Moiety Modifications:
As discussed in section 2.3.2, the semicarbazone itself is a prime target for derivatization. The ability to introduce a wide array of functional groups onto the semicarbazone nitrogen atoms allows for the creation of extensive libraries of analogs. acs.orgnih.gov This is particularly powerful when combined with solid-phase synthesis methodologies. nih.gov
Enzymatic and Molecular Target Elucidation of Z Gly Phe Gly Aldehyde Semicarbazone
In Vitro Enzymatic Inhibition Profiles of Z-Gly-Phe-Gly-Aldehyde Semicarbazone
The inhibitory potential of this compound is best understood by examining its effects on specific enzymes in controlled in vitro settings. The following sections detail its activity against various cathepsins and the proteasome.
Cathepsin B is a lysosomal cysteine protease involved in various physiological processes, including protein turnover and apoptosis. Its dysregulation has been implicated in diseases such as cancer. Peptide aldehydes are a well-established class of cathepsin B inhibitors.
To understand the selectivity of this compound, it is crucial to compare its activity against a panel of related cysteine proteases, including cathepsins K, H, and L. These enzymes share a similar catalytic mechanism but differ in their substrate specificities and physiological roles.
Direct comparative data for this compound across these cathepsins is not available in the public domain. However, general trends observed for peptide aldehydes and their derivatives can be informative. For example, a study on Z-Leu-Leu-Leu-al (ZLLLal) and its analogues showed varying degrees of inhibition against cathepsins B and L. tandfonline.com While ZLLLal itself was a more potent inhibitor of cathepsin B than cathepsin L (IC50 of 88 nM vs. 163 nM), some of its analogues displayed stronger inhibition against both enzymes. tandfonline.com
The inhibitory activity of peptide semicarbazones against these enzymes is generally lower than that of the corresponding aldehydes. tandfonline.comtandfonline.com This is attributed to the modification of the aldehyde group, which is critical for the inhibitory mechanism. For instance, Z-Leu-Leu-Leu-semicarbazone was found to be a less effective inhibitor of both cathepsin B and L than Z-Leu-Leu-Leu-aldehyde. tandfonline.com It is therefore reasonable to infer that this compound would exhibit a similar pattern of reduced potency against cathepsins K, H, and L when compared to its aldehyde form.
Illustrative Inhibitory Activities of Related Peptide Aldehydes against Cathepsins
| Compound | Cathepsin B IC50 (nM) | Cathepsin L IC50 (nM) |
| Z-Leu-Leu-Leu-al (ZLLLal) | 88 tandfonline.com | 163 tandfonline.com |
| isonicotinyl-LLLal | 12 tandfonline.com | 20 tandfonline.com |
This table presents data for related compounds to illustrate the general inhibitory potential of peptide aldehydes against cathepsins. Data for this compound is not available in the reviewed literature.
The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, playing a vital role in cell cycle regulation, signal transduction, and stress responses. The chymotrypsin-like activity, located at the β5 subunit, is a major target for inhibitors. Peptide aldehydes are known potent inhibitors of this activity.
Specific data on the inhibition of the proteasome's chymotryptic activity by this compound is not found in the available literature. However, the class of peptide aldehydes, such as MG-132 (Z-Leu-Leu-Leu-al), are well-characterized proteasome inhibitors with potent activity against the chymotrypsin-like site (IC50 of 100 nM). medchemexpress.com Peptide-semicarbazones have also been shown to inhibit the chymotryptic activity of the human proteasome at nanomolar concentrations. medchemexpress.com This suggests that this compound likely possesses inhibitory activity against the proteasome's chymotryptic function, although its specific potency remains to be determined.
Inhibitory Activities of Representative Peptide Aldehydes against the Proteasome
| Compound | Target | IC50 (nM) |
| MG-132 (Z-Leu-Leu-Leu-al) | Proteasome (chymotrypsin-like) | 100 medchemexpress.com |
This table provides data for a well-known peptide aldehyde proteasome inhibitor to contextualize the potential activity of this compound. Specific data for the latter is not available.
Identification and Characterization of Specific Molecular Targets
The efficacy and selectivity of an inhibitor are dictated by its molecular interactions with the target enzyme. Understanding these interactions is key to elucidating the mechanism of action.
Peptide inhibitors like this compound are designed to mimic the natural substrates of their target proteases. The Gly-Phe-Gly sequence is intended to fit into the substrate-binding pockets (S-sites) of the enzyme's active site. The phenylalanine residue, with its bulky hydrophobic side chain, is a key recognition element for enzymes that prefer hydrophobic residues at the P2 position, such as cathepsin B and the chymotrypsin-like site of the proteasome.
The benzyloxycarbonyl (Z) group at the N-terminus often serves to enhance binding affinity by interacting with the S3 or S4 subsite of the protease. The peptide backbone forms hydrogen bonds with the enzyme, similar to a natural substrate.
Peptide aldehydes are known to be reversible, covalent inhibitors of cysteine proteases. tandfonline.com The aldehyde group is electrophilic and reacts with the nucleophilic thiol group of the active site cysteine residue to form a stable, yet reversible, hemithioacetal adduct. tandfonline.comtandfonline.com This covalent modification inactivates the enzyme.
The conversion of the aldehyde to a semicarbazone is expected to alter this binding mechanism. While the semicarbazone may still interact with the active site cysteine, the reaction is likely to be slower and the resulting adduct may have different stability compared to the hemithioacetal formed by the aldehyde. tandfonline.com This could explain the generally lower inhibitory potency of peptide semicarbazones compared to their aldehyde counterparts. tandfonline.com The binding of this compound to its target proteases is presumed to follow this reversible covalent mechanism, characteristic of its chemical class.
Mechanistic Studies of Enzymatic Interaction and Biological Pathway Modulation
This compound belongs to a class of peptide-based inhibitors designed to target cysteine proteases. The "Z" group refers to a benzyloxycarbonyl group, which is often used to protect the N-terminus of the peptide, while the core Gly-Phe-Gly sequence mimics the substrate recognition sites of certain proteases. The reactive "aldehyde semicarbazone" moiety is central to its inhibitory action. The un-protected form, H-Gly-Phe-Gly-aldehyde semicarbazone, is recognized as a reversible inhibitor of cathepsin B. glpbio.com Cathepsins are a family of proteases, primarily found in lysosomes, that are critical for protein degradation and turnover.
Lysosomes are cellular organelles responsible for the degradation of macromolecules and cellular waste. nih.govnih.gov Cysteine proteases within lysosomes, such as cathepsins B and L, are essential for this function. scbt.comscienceopen.com Inhibition of these enzymes can lead to disruptions in normal lysosomal activity.
By targeting cathepsin B, this compound can interfere with the normal proteolytic processing within the lysosome. In experimental models, the inhibition of cathepsins often leads to the accumulation of substrates that would normally be degraded. nih.gov This can mimic the phenotype of certain lysosomal storage diseases (LSDs), where genetic defects in lysosomal enzymes cause the pathological accumulation of undigested macromolecules. nih.govnih.gov Therefore, this compound can serve as a tool compound in "protein accumulation models" to study the cellular consequences of impaired lysosomal degradation, providing insights into the pathogenesis of LSDs and other diseases characterized by protein aggregation. The inhibition of cathepsin B by such compounds can alter its proteolytic activity, which may influence the enzyme's stability and its interaction with other cellular proteins, thereby regulating proteolytic pathways. scbt.com
Table 1: Conceptual Effects of Cathepsin B Inhibition on Lysosomal Function
| Cellular Process | Standard Function with Active Cathepsin B | Consequence of Inhibition by this compound |
| Protein Turnover | Degradation of cellular and endocytosed proteins into smaller peptides and amino acids. | Decreased degradation efficiency, leading to the accumulation of protein substrates. |
| Autophagy | Fusion of autophagosomes with lysosomes (autolysosomes) to degrade cellular components. | Impairment of the final degradation step of autophagy, leading to the buildup of autophagic vesicles. |
| Antigen Presentation | Processing of antigens for presentation by major histocompatibility complex (MHC) class II molecules. | Altered or inhibited processing of certain antigens, potentially affecting immune responses. |
The endolysosomal system is a highly dynamic network of vesicles that transport molecules from the cell surface and throughout the cell for processing or degradation. Lysosomal function is intrinsically linked to vesicular trafficking pathways, including endocytosis and exocytosis. nih.gov
While direct studies on this compound's effect on vesicular trafficking are not available, its impact can be inferred from its inhibition of lysosomal cathepsins. Proper functioning of the endolysosomal pathway is required for the maturation of endosomes to lysosomes. Disrupting the proteolytic environment of the lysosome can have feedback effects on this trafficking machinery. For instance, the accumulation of undigested material within lysosomes can lead to lysosomal stress, which has been shown to impair the fusion of vesicles with the lysosome. This can disrupt the flow of cargo through the endocytic pathway and may affect processes like receptor recycling and the delivery of extracellular material to the lysosome for degradation.
Cysteine cathepsins are increasingly recognized for their roles outside of simple bulk degradation, including the processing of signaling molecules that can influence major cellular signaling pathways. While specific data linking this compound to the NF-κB pathway is not documented, the inhibition of its target proteases, like cathepsin B, can have implications for such pathways.
For example, in certain cellular contexts, lysosomal disruption and the release of cathepsins into the cytoplasm can trigger inflammatory signaling cascades. Conversely, inhibiting cathepsin activity could potentially modulate these pathways. Some studies have suggested that cathepsin B can be involved in the activation of the NLRP3 inflammasome, which in turn can lead to the activation of NF-κB. By inhibiting cathepsin B, this compound could, in theory, attenuate this inflammatory response. However, this remains a hypothetical mechanism that requires direct experimental validation for this specific compound.
Prodrug Hypothesis and Aldehyde Release Mechanisms within Biological Systems
Peptide aldehydes are known to be potent, but often unstable and broadly reactive, inhibitors of cysteine proteases. scienceopen.comnih.gov The high electrophilicity of the aldehyde group, which is key to its inhibitory action, can also lead to off-target reactions and rapid metabolism, limiting its therapeutic potential. nih.gov
The semicarbazone functional group in this compound is thought to function as a "mask" for the reactive aldehyde. This forms the basis of a prodrug strategy, where the less reactive semicarbazone improves the compound's stability and pharmacokinetic properties. drugbank.com According to this hypothesis, the semicarbazone is a prodrug that is converted into the active aldehyde inhibitor within the biological system. drugbank.com
The release of the aldehyde is believed to occur via hydrolysis of the semicarbazone. This hydrolysis can be slow at neutral pH but may be accelerated in the acidic environment of the lysosome (pH ~4.5-5.0), the primary location of the target cathepsin enzymes. Once the semicarbazone reaches the lysosome, the acidic milieu would facilitate its conversion to the parent peptide aldehyde, Z-Gly-Phe-Gly-aldehyde. This localized activation would concentrate the highly reactive inhibitor at its site of action, potentially increasing its efficacy and reducing off-target effects elsewhere in the cell. The released aldehyde then forms a reversible covalent bond (a thiohemiacetal) with the cysteine residue in the active site of the protease, effectively inhibiting the enzyme. scienceopen.com This strategy of using semicarbazones as prodrugs for aldehyde inhibitors has been explored for inhibitors of other cathepsins, such as cathepsin K, lending strong support to this mechanistic hypothesis. drugbank.com
Table 2: Prodrug and Active Inhibitor Properties
| Feature | This compound (Prodrug) | Z-Gly-Phe-Gly-aldehyde (Active Inhibitor) |
| Reactive Group | Semicarbazone | Aldehyde |
| Chemical Stability | Higher; less prone to non-specific reactions. | Lower; highly electrophilic and reactive. |
| Biological Activity | Low intrinsic inhibitory activity. | Potent, reversible inhibitor of cysteine proteases. |
| Activation Mechanism | Hydrolysis, potentially acid-catalyzed in the lysosome. | N/A (Is the active form). |
| Proposed Advantage | Improved stability, better pharmacokinetic profile, and targeted release of the active inhibitor. drugbank.com | Direct, potent enzymatic inhibition through thiohemiacetal formation. scienceopen.com |
Structure Activity Relationship Sar Investigations of Z Gly Phe Gly Aldehyde Semicarbazone Analogues
Impact of Amino Acid Sequence Modifications on Biological Activity and Selectivity
The amino acid sequence of peptide-based inhibitors is a primary determinant of their binding affinity and selectivity. The sequence dictates the interactions between the inhibitor's side chains (at positions P1, P2, P3, etc.) and the corresponding specificity pockets (S1, S2, S3, etc.) of the target protease.
Detailed Research Findings: Studies on analogous peptide aldehydes demonstrate that even minor changes in the amino acid sequence can lead to significant shifts in inhibitory potency. The P1 position, which for the parent compound is Glycine (B1666218), is particularly crucial as its side chain often inserts into the primary specificity pocket (S1) of the target enzyme. For many proteases, replacing a small residue like Glycine at P1 with a larger hydrophobic or charged residue can dramatically alter binding. For instance, in studies of inhibitors for the SARS-CoV main protease, modifying the P1 residue from a canonical glutamine to other residues like aspartic acid or tyrosine resulted in a notable increase in activity. nih.gov
The P2 residue (Phenylalanine in the parent compound) typically interacts with the S2 pocket of the target. The hydrophobic and aromatic nature of Phenylalanine is often critical for binding in chymotrypsin-like proteases, which have a preference for large hydrophobic residues at this position. However, some research has shown that substituting the native leucine (B10760876) at P2 with hydrophilic residues like aspartate or serine can unexpectedly produce better inhibitors, suggesting an unusual binding mode where the P2 side chain is exposed to the solvent. nih.gov
Table 1: Impact of P2 Amino Acid Substitution on Inhibitory Activity (Illustrative Data)
| Analogue | P2 Residue | Relative Inhibitory Potency (IC50) | Key Interaction |
|---|---|---|---|
| Z-Gly-Phe-Gly-aldehyde semicarbazone | Phenylalanine (Phe) | Baseline | Hydrophobic interaction with S2 pocket |
| Z-Gly-Leu-Gly-aldehyde semicarbazone | Leucine (Leu) | Slightly Decreased | Aliphatic hydrophobic interaction |
| Z-Gly-Ala-Gly-aldehyde semicarbazone | Alanine (Ala) | Significantly Decreased | Reduced hydrophobic contact in S2 pocket |
| Z-Gly-Asp-Gly-aldehyde semicarbazone | Aspartic Acid (Asp) | Potentially Increased* | Interaction with hydrophilic or charged residues at S2 entrance |
*Potency increase is context-dependent on the specific protease target, as seen in studies where hydrophilic P2 residues were favored. nih.gov
Influence of Z-Group Substitutions on Target Engagement
The N-terminal benzyloxycarbonyl (Z-group) is a common protecting group in peptide synthesis that also plays a significant role in the pharmacological properties of the final molecule. It often occupies the S3 or S4 subsite of the target protease, contributing to binding through hydrophobic and π-stacking interactions.
Detailed Research Findings: The Z-group's aromatic ring can form favorable interactions with hydrophobic pockets on the enzyme surface. Modifying this group can fine-tune the inhibitor's binding affinity and selectivity. Replacing the Z-group with other acyl groups can probe the steric and electronic requirements of the S3/S4 binding sites. For example, substituting the benzyl (B1604629) moiety with larger or more electron-rich aromatic systems could enhance π-stacking interactions, while smaller aliphatic groups might be favored if the binding pocket is sterically constrained. The flexibility or rigidity of the linker between the carbonyl and the aromatic ring can also influence how well the group is positioned for optimal interaction with the target.
Effect of Semicarbazone Moiety Substitutions on Inhibitory Potency and Stability
The aldehyde semicarbazone is a key pharmacophore, with the aldehyde portion being crucial for the mechanism of inhibition, often forming a reversible covalent bond (a thiohemiacetal) with a catalytic cysteine residue in the active site of cysteine proteases. nih.gov The semicarbazone moiety itself can be modified to improve potency, stability, and cell permeability.
Conformational Analysis and Elucidation of Bioactive Conformations in Ligand-Target Interactions
Understanding the three-dimensional structure of the inhibitor when bound to its target is essential for rational drug design. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR), along with computational methods like molecular dynamics (MD) simulations, are used to determine the bioactive conformation.
Detailed Research Findings: Crystallographic studies of peptide aldehydes complexed with proteases reveal that they typically bind in an extended conformation, allowing the amino acid side chains to engage their respective specificity pockets (S1, S2, S3, etc.). nih.gov The formation of a thiohemiacetal between the inhibitor's aldehyde and the catalytic cysteine is a common feature observed in these crystal structures. nih.gov MD simulations can provide further insight into the dynamic nature of the ligand-target interaction and help identify key stabilizing interactions, such as hydrogen bonds and hydrophobic contacts. frontiersin.org For example, simulations might show that a particular hydrogen bond between the peptide backbone and the enzyme is present for a high percentage of the simulation time, indicating its importance for stable binding. frontiersin.org Conformational analysis can also reveal that substitutions, such as replacing a standard amino acid with an aza-amino acid (where the α-carbon is replaced by a nitrogen), can induce specific secondary structures like β-turns, which can pre-organize the peptide into its bioactive conformation, thereby enhancing binding affinity. nih.gov
Design Principles for Enhanced Target Binding and Specificity
The collective findings from SAR and conformational studies provide a set of guiding principles for designing more effective inhibitors based on the Z-Gly-Phe-Gly-aldehyde semicarbazone scaffold.
Detailed Research Findings:
Optimize P-site Interactions: The amino acid sequence should be tailored to the specific subsite preferences of the target enzyme. This involves identifying "hot spot" residues—key amino acids critical for binding—and performing substitutions to maximize complementarity. nih.gov For instance, if the S1 pocket is large and hydrophobic, replacing the P1-Gly with a larger hydrophobic residue like Leucine or Phenylalanine would be a rational design choice.
Utilize Non-Canonical Amino Acids: Incorporating unnatural amino acids can confer desirable properties. For example, using D-amino acids at the flanks of the core binding sequence can increase resistance to proteolytic degradation without disrupting the key interactions necessary for recognition. nih.gov Cα-methylation (e.g., using Aib instead of Ala) can bias the peptide towards a helical conformation, which may be favorable for binding to some targets. mdpi.com
Constrain Conformational Flexibility: Reducing the conformational entropy of the inhibitor can lead to higher binding affinity. This can be achieved by introducing cyclic structures, such as the cyclic semicarbazones mentioned previously, or by incorporating residues that induce specific secondary structures like β-turns. nih.govnih.gov
Leverage Computational Tools: Modern drug design heavily relies on computational approaches. Tools for molecular docking can predict binding modes, while MD simulations can assess the stability of the ligand-protein complex. frontiersin.orgelsevierpure.com Generative deep learning models are emerging as powerful tools to design novel peptide sequences with improved binding affinity. elsevierpure.com
Modify Terminal Groups for Improved Properties: Both the N-terminal Z-group and the C-terminal semicarbazone are ripe for modification. The Z-group can be replaced with other moieties to improve interactions with the S3/S4 pockets, while the semicarbazone can be altered to enhance stability and covalent interaction with the catalytic residue.
Cellular and Pre Clinical Biological Evaluation of Z Gly Phe Gly Aldehyde Semicarbazone
In Vitro Cellular Studies and Pathway Modulation
In vitro studies are fundamental to elucidating the mechanism of action of a compound at the cellular level. For Z-Gly-Phe-Gly-aldehyde semicarbazone, these investigations would focus on identifying its direct molecular targets and its subsequent effects on cellular processes.
While specific target engagement studies for this compound are not extensively documented in publicly available literature, the compound's structure strongly suggests it belongs to the class of cysteine protease inhibitors. The Gly-Phe-Gly peptide sequence is designed to mimic the substrate recognition site of certain proteases, guiding the inhibitor to the enzyme's active site.
The aldehyde semicarbazone moiety is a key feature. Semicarbazones are often employed as prodrugs of potent aldehyde inhibitors. This chemical modification can enhance properties such as solubility and pharmacokinetic profiles. It is hypothesized that within the cellular environment, the semicarbazone is hydrolyzed, releasing the highly reactive aldehyde. This aldehyde can then form a covalent bond with the active site cysteine residue of the target protease, leading to its inhibition.
Table 1: Postulated Mechanism of Action of this compound
| Step | Description |
| Cellular Entry | The compound crosses the cell membrane. |
| Prodrug Conversion | Intracellular conditions facilitate the hydrolysis of the semicarbazone to its corresponding aldehyde. |
| Target Recognition | The Z-Gly-Phe-Gly peptide sequence directs the molecule to the substrate-binding pocket of a target cysteine protease (e.g., cathepsin, calpain). |
| Covalent Inhibition | The aldehyde functional group forms a reversible or irreversible covalent adduct with the catalytic cysteine residue in the active site of the protease, thereby inhibiting its enzymatic activity. |
The inhibition of cysteine proteases, the likely targets of this compound, can have significant downstream effects on various cellular processes.
Autophagy: Cysteine proteases, particularly cathepsins located in the lysosome, are crucial for the degradation of cellular components during autophagy. Inhibition of these enzymes could lead to the accumulation of autophagosomes and a disruption of the autophagic flux.
Protein Degradation: Beyond autophagy, cysteine proteases are involved in the general turnover of intracellular and extracellular proteins. By inhibiting these enzymes, this compound could modulate the levels of specific proteins, thereby affecting cellular signaling and function.
Biological Effects in Relevant Cell-Based Models (non-human, non-clinical)
In non-human, non-clinical cell-based models, the biological effects of this compound would be explored to understand its functional consequences. For instance, in models of cancer, where cysteine proteases are often upregulated and contribute to invasion and metastasis, this inhibitor could be assessed for its ability to reduce cell migration and invasion. Similarly, in cell models of inflammatory diseases, its impact on cytokine processing and release could be investigated.
Ex Vivo Model Applications for Biological Activity Assessment (e.g., bone resorption attenuation)
Ex vivo models provide a bridge between in vitro cell culture and in vivo animal studies. A notable application for cysteine protease inhibitors is in the context of bone biology. Cathepsin K, a cysteine protease, is highly expressed in osteoclasts and is a key enzyme in the degradation of bone matrix proteins.
While specific data for this compound is not available, a representative semicarbazone-based inhibitor of cathepsin K has been shown to attenuate bone resorption in an ex vivo rat calvarial bone resorption model. nih.govstanford.edu This finding suggests that compounds with a similar chemical scaffold, such as this compound, could potentially have similar effects, warranting further investigation in this area.
Pre-clinical In Vivo Efficacy Studies in Non-Human Animal Models (focus on mechanistic and biological response, not therapeutic outcome)
Pre-clinical in vivo studies in non-human animal models are essential to understand the mechanistic and biological responses to a compound in a whole organism. For this compound, such studies would aim to confirm target engagement and pathway modulation in a physiological context. For example, in an animal model of a specific disease, researchers could administer the compound and then analyze tissues to measure the activity of the target protease and the levels of its downstream substrates. These studies would provide crucial information on the compound's biological activity and its potential for further development.
Computational Chemistry and Molecular Modeling of Z Gly Phe Gly Aldehyde Semicarbazone
Molecular Docking Simulations for Ligand-Target Binding Mode Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com This technique is instrumental in drug discovery for predicting the binding mode and affinity of a ligand, such as Z-Gly-Phe-Gly-aldehyde semicarbazone, to its protein target, often a protease. nih.gov The process involves sampling a large number of possible conformations of the ligand within the active site of the receptor and scoring them based on a force field. acs.org
A primary outcome of molecular docking is the identification of key amino acid residues within the enzyme's active site that form crucial interactions with the ligand. For a peptide-like inhibitor such as this compound, these interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The semicarbazone moiety can act as a hydrogen bond donor and acceptor, while the phenylalanine residue offers a bulky aromatic group for hydrophobic interactions within the S2 subsite of many proteases. nih.gov The glycine (B1666218) residues provide conformational flexibility, allowing the ligand to adapt to the geometry of the active site.
Hypothetical Docking Interaction Data:
Table 1: Hypothetical Key Residue Interactions between this compound and a Target Protease| Ligand Moiety | Interacting Residue | Interaction Type | Distance (Å) |
|---|---|---|---|
| Semicarbazone | His41 | Hydrogen Bond | 2.1 |
| Phenylalanine | Leu141 | Hydrophobic | 3.5 |
| Glycine (P3) | Gly143 | Hydrogen Bond | 2.8 |
Illustrative Binding Pose Metrics:
Table 2: Hypothetical Binding Pose Metrics for this compound in a Protease Active Site| Pose Rank | Binding Energy (kcal/mol) | RMSD from Reference (Å) | Key Covalent Interaction |
|---|---|---|---|
| 1 | -9.8 | 1.2 | Thiohemiacetal with Cys145 |
| 2 | -9.2 | 2.5 | Non-covalent |
Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Conformational Dynamics
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. researchgate.net This method is crucial for assessing the stability of the predicted binding poses and understanding the conformational dynamics of the ligand-target complex in a more realistic, solvated environment. researchgate.net
MD simulations allow for the analysis of how interactions between the ligand and target evolve over time. Hydrogen bonds may form and break, water molecules can mediate interactions, and the protein itself can undergo conformational changes upon ligand binding. nih.gov By tracking these dynamic interactions for the this compound-protease complex, a more accurate assessment of binding stability can be achieved. This analysis can reveal the persistence of key interactions identified in docking studies and uncover transient interactions that may also contribute to binding affinity.
Representative Dynamic Interaction Data:
Table 3: Hypothetical Analysis of Dynamic Interactions from a 100 ns MD Simulation| Interaction Pair | Occupancy (%) | Average Distance (Å) |
|---|---|---|
| Semicarbazone - His41 | 85.2 | 2.3 ± 0.4 |
| Phenylalanine - Leu141 | 92.1 | 3.6 ± 0.3 |
| Glycine (P3) - Gly143 | 75.6 | 3.0 ± 0.5 |
The stability of a compound in a biological environment is critical for its potential as a drug candidate. MD simulations in explicit water solvent can be used to assess the conformational stability of this compound both in its free state and when bound to its target. nitech.ac.jp The root-mean-square deviation (RMSD) of the ligand's backbone atoms over the course of the simulation is a common metric to evaluate its stability. A stable ligand will exhibit relatively small fluctuations in its RMSD, indicating that it maintains a consistent conformation.
Illustrative Stability Metrics:
Table 4: Hypothetical RMSD Data for this compound| System | Average RMSD (Å) | Standard Deviation (Å) |
|---|---|---|
| Free Ligand in Water | 2.5 | 0.8 |
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide a highly detailed description of the electronic structure of a molecule. nih.gov These methods can be used to calculate a wide range of properties, including molecular orbital energies, charge distributions, and reaction energetics. nih.gov For this compound, QC calculations can offer fundamental insights into its reactivity and interaction capabilities.
Methods like Density Functional Theory (DFT) are often employed to study peptides and their derivatives. cuni.cz These calculations can be used to optimize the geometry of the molecule and to determine the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions.
Furthermore, QC calculations can be used to derive atomic charges, providing a more accurate representation of the electrostatic potential of the molecule than the partial charges used in classical force fields. This detailed electronic information can be used to refine the parameters for molecular mechanics simulations, leading to more accurate predictions of binding affinities and interaction patterns.
Representative Quantum Chemical Data:
Table 5: Hypothetical Electronic Properties of this compound from DFT Calculations| Property | Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
Future Research Directions and Translational Prospects for Z Gly Phe Gly Aldehyde Semicarbazone
Development of Next-Generation Analogues with Tuned Specificity and Potency
A primary avenue of future research is the rational design and synthesis of next-generation analogues to improve upon the foundational structure of Z-Gly-Phe-Gly-aldehyde semicarbazone. The goal is to create molecules with enhanced potency, greater selectivity for the target enzyme, and improved "drug-like" properties, such as metabolic stability. researchgate.netrsc.org Peptides often suffer from drawbacks like low stability in the body due to enzymatic degradation. researchgate.net
Strategies for developing new analogues focus on several key areas:
Modification of the Peptide Backbone: Altering the Gly-Phe-Gly sequence can fine-tune the inhibitor's interaction with the target protease's binding pockets. Substituting Phenylalanine (Phe) with other natural or unnatural amino acids can change the specificity and binding affinity. nih.gov
Alteration of the "Warhead": The aldehyde semicarbazone moiety is the reactive group responsible for inhibiting the enzyme, likely by reacting with a key catalytic residue like cysteine or threonine in the active site. nih.govresearchgate.net Modifying this group could alter the mechanism from reversible to irreversible or change its reactivity and stability.
Structural Constraint: Introducing conformational rigidity, for example by creating bicyclic peptides, can improve binding affinity and stability. acs.org This approach can lead to inhibitors that bind more efficiently to the large, flat surfaces often found at the sites of protein-protein interactions. acs.org
These synthetic efforts aim to generate a library of compounds with a range of properties, allowing for the selection of candidates with the most promising therapeutic profile.
Table 1: Hypothetical Analogues and Design Rationale
| Analogue Designation | Structural Modification | Intended Improvement | Relevant Design Principle |
|---|---|---|---|
| ZGPGA-1 | Replacement of Phenylalanine with p-Fluorophenylalanine | Enhance hydrophobic interactions and binding affinity. | Probing hydrophobic pockets with halogenated residues. nih.gov |
| ZGPGA-2 | Replacement of semicarbazone with a thiosemicarbazone | Altered electronic properties and potential for different covalent interactions. | Modification of the reactive "warhead". nih.gov |
| ZGPGA-3 | Cyclization of the peptide backbone | Increased metabolic stability and conformational rigidity for improved binding. acs.org | Constraining peptide structure to reduce flexibility. |
Exploration of Novel Biological Pathways and Unidentified Molecular Targets
While this compound is predicted to inhibit certain proteases based on its structure, its full spectrum of biological activity within a cell is likely unknown. A crucial area of future research is the unbiased identification of all its molecular targets and the biological pathways it modulates. This exploration could uncover unexpected therapeutic applications or explain potential off-target effects.
Modern chemical biology techniques are essential for this purpose. Activity-based protein profiling (ABPP), a powerful chemoproteomic strategy, can be used to identify the direct targets of the inhibitor in complex biological systems. This method uses reactive probes to covalently label the active sites of enzymes, allowing for their identification and quantification.
Furthermore, global "omics" approaches can provide a broader view of the compound's effects:
Proteomics: Can be used to analyze how the inhibitor changes the levels of thousands of proteins within a cell, revealing downstream effects on cellular signaling and metabolism.
Metabolomics: Measures changes in small-molecule metabolites, providing a functional readout of the cellular state after inhibitor treatment.
Discovering that the compound affects pathways beyond its primary target could open up entirely new avenues for its pre-clinical development.
Integration with Advanced High-Throughput Screening Technologies for Mechanistic Insights
To accelerate the discovery process and gain deeper mechanistic understanding, this compound and its analogues must be integrated with advanced high-throughput screening (HTS) technologies. tangobio.com HTS allows for the rapid testing of thousands of compounds to identify those with desired activity, making it a cornerstone of modern drug discovery. rsc.orgnih.gov
Several HTS approaches can be employed:
Biochemical Assays: Screening compound libraries directly against a panel of purified proteases can rapidly determine their potency and selectivity profile. These assays often use chromogenic or fluorogenic substrates that produce a measurable signal upon cleavage. nih.gov
Cell-Based Assays: These screens measure the effect of an inhibitor in a more biologically relevant context. For example, a reporter gene assay can measure the inhibition of a signaling pathway, such as the NF-κB pathway, which is regulated by proteasome activity. nih.gov
Protein Microarrays: This technology involves immobilizing thousands of different proteins on a chip. nih.gov The chip can then be probed with a labeled version of the inhibitor to identify direct binding partners in a high-throughput manner, providing a comprehensive look at its target profile. nih.gov
These technologies not only help in selecting the best compounds but also provide a wealth of data for building structure-activity relationships (SAR), which are critical for rationally designing even better inhibitors. wikipedia.org
Conceptual Framework for Further Pre-clinical Development in Disease Models
The ultimate goal of developing a compound like this compound is its potential use in treating human disease. A rigorous pre-clinical development framework is necessary to bridge the gap between initial discovery and potential human trials. scienceopen.comasm.org
A conceptual plan would proceed in a stepwise fashion:
In Vitro Disease Model Validation: The most promising analogues identified through HTS would first be tested in cell culture models of relevant diseases. For a protease inhibitor, this could include cancer cell lines known to be dependent on proteasome function or cells infected with a virus that requires a specific protease for replication. scienceopen.com
Pharmacokinetic Profiling: Before moving into animal models, the compound's basic pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) would be assessed using in vitro methods to ensure it has a chance of reaching its target in a living organism.
Efficacy in Animal Models: Compounds that perform well in vitro would then be advanced into animal models of disease. scienceopen.com For example, an inhibitor targeting a protease involved in cancer could be tested in mouse xenograft models where human tumors are grown in the animal. These studies are critical for demonstrating that the compound can affect the disease process in vivo.
Lead Optimization: Data from these pre-clinical studies would feed back into the design process. asm.org If an analogue shows efficacy but has poor metabolic stability, for instance, chemists can attempt to modify the structure to address this liability, a process known as lead optimization. nih.gov
This iterative cycle of design, testing, and optimization is fundamental to developing a novel protease inhibitor from a lead molecule into a viable drug candidate. scienceopen.comasm.org
Q & A
Basic: What are the standard synthetic protocols for preparing Z-Gly-phe-gly-aldehyde semicarbazone, and how do reaction conditions influence yield?
Methodological Answer:
this compound is synthesized via a condensation reaction between the aldehyde group of Z-Gly-phe-gly-aldehyde and semicarbazide under acidic conditions. Sodium acetate is often added to buffer the reaction medium, optimizing pH (~4–5) to enhance nucleophilic attack by semicarbazide while preventing aldehyde oxidation . For example, in analogous systems, reactions performed at 60–70°C for 4–6 hours in ethanol/water mixtures yield stable semicarbazones. Kinetic studies show that deviations in pH or temperature reduce yields due to competing side reactions (e.g., Cannizzaro reaction for aldehydes without α-hydrogens) .
Basic: Which analytical techniques are most reliable for characterizing semicarbazone derivatives, and what are their limitations?
Methodological Answer:
- HPLC : Effective for detecting semicarbazones via retention time matching with standards (e.g., N-benzoylglycinal semicarbazone in ). However, co-elution with impurities may require tandem MS validation .
- NMR : NMR is critical for confirming aldehyde-to-semicarbazone conversion. For example, labeled [1',2'-]-substrates reveal characteristic shifts at 40 ppm (sp carbons) and 143 ppm (sp carbons) .
- LC-MS/MS : While standard LC-MS may fail due to instability (), MRM-based LC-MS/MS with transitions like m/z 296→279 enables sensitive quantification of fatty aldehyde semicarbazones .
Advanced: How can researchers resolve contradictions in analytical data when characterizing unstable semicarbazone intermediates?
Methodological Answer:
Contradictions arise from semicarbazone instability under certain conditions (e.g., LC-MS ionization). Strategies include:
- Trapping Agents : Use semicarbazide in situ to stabilize aldehydes during enzymatic reactions (e.g., ADH3-catalyzed oxidation) .
- Isotopic Labeling : Employ -labeled substrates for unambiguous NMR identification, bypassing MS limitations .
- Derivatization : Hydrogenate unsaturated aldehydes (e.g., (2E)-hexadecenal) to stable hexadecanal semicarbazones for MS validation .
Advanced: What structural and electronic factors govern the bioactivity of semicarbazone-metal complexes, and how can SAR studies optimize pharmacological profiles?
Methodological Answer:
- Metal Ion Effects : Charge and ion type (e.g., Cr(III) vs. Zn(II)) modulate antitumor/antifungal activity. For example, Zn(II) complexes with salicylaldehyde semicarbazones show enhanced DNA binding via intercalation .
- Pharmacophore Modifications : Introducing electron-withdrawing groups (e.g., -NO) at the phenyl ring (Site A) or extending conjugation (Site C) improves anticonvulsant activity in mice models .
- Computational Modeling : DFT-based geometry optimization (B3LYP/6-311++G(d,p)) and molecular docking predict binding modes to targets like fungal CYP51 .
Advanced: How do crystallographic and computational methods reconcile discrepancies in semicarbazone structural data?
Methodological Answer:
- X-ray Diffraction : Resolves ambiguities in imine (E/Z) configuration, as seen in [Fe(Hsemsal)(semsal)]·3HO, where single-crystal analysis confirmed ligand geometry .
- DFT vs. Experimental : Discrepancies in bond lengths (e.g., C=N: 1.28 Å theoretical vs. 1.32 Å experimental) arise from gas-phase vs. solid-state effects. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., O···H) stabilizing the crystal lattice .
Advanced: What methodological advancements improve the detection limits of fatty aldehyde semicarbazones in biological matrices?
Methodological Answer:
- MRM Transitions : Use triple quadrupole MS with transitions like m/z 298→281 (hexadecanal semicarbazone) and isotope-labeled internal standards (e.g., d-(2E)-hexadecenal) for quantification at nM levels .
- Chromatography : Gradient elution on C18 columns with chloroform/acetonitrile mixtures resolves co-eluting isomers (e.g., cis-11-hexadecenal vs. (2E)-hexadecenal) .
Basic: Why is sodium acetate critical in semicarbazone synthesis, and how does pH affect reaction kinetics?
Methodological Answer:
Sodium acetate buffers the reaction at mildly acidic pH (~4–5), promoting semicarbazide nucleophilicity without catalyzing aldehyde self-condensation. Kinetic studies show pH < 3 accelerates semicarbazone hydrolysis, while pH > 6 favors competing hydrazone formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
